molecular formula C7H5BrFNO2 B1277503 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene CAS No. 170098-98-3

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

Cat. No. B1277503
M. Wt: 234.02 g/mol
InChI Key: VMXDJIHJOUZBAW-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is predicted to be 240.9±35.0 °C and its density is predicted to be 1.696±0.06 g/cm3 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Chemical Synthesis
    • Summary of the Application : “1-Bromo-4-fluoro-2-methyl-5-nitrobenzene” is used as a reagent in the synthesis of various chemical compounds .
    • Methods of Application or Experimental Procedures : One example is the Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .
    • Results or Outcomes : The reaction results in the synthesis of compounds like “6-bromo-1H-benzo[d][1,2,3]triazol-1-ol” and "2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile" .

properties

IUPAC Name

1-bromo-4-fluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXDJIHJOUZBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277251
Record name 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

CAS RN

170098-98-3
Record name 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-4-fluoro-2-methyl-benzene (15.0 g, 79.8 mmol) in dichloromethane (300 mL) was added nitronium tetrafluoroborate (11.7 g, 87.8 mmol) in portions at 0° C. The mixture was heated at reflux for 5 h and was then poured into ice water. The organic layer was separated and the aqueous phase was extracted with dichloromethane (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give crude 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (18.0 g), which was used directly in the next step.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of nitronium tetrafluoroborate (11.6 g, 87.0 mmol) and CH2Cl2 (60.0 mL) was added 2-bromo-5-fluoro toluene (15.0 g, 10.0 mL, 79.0 mmol) over 5 minutes. After refluxing for 4.5 h, the mixture was cooled to room temperature and poured into ice water (150 mL). The mixture was extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated to give 18.3 g of crude product. The crude product was treated with hexane and cooled to −70° C. then the hexane was decanted away from the resulting solid to give the desired product as a semi-solid (9.77 g, 53% yield). The mother liquors were evaporated and purified by column chromatography (silica gel, 2% EtOAc in Hexane) to give 1.0 g of the desired product. 1H NMR (CDCl3) δ 8.26 (d, J=6.9 Hz, 1H), 7.20 (d, J=11.7 Hz, 1H), 2.48 (s, 3H).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

Synthesis routes and methods III

Procedure details

Combine 1-bromo-4-fluoro-2-methylbenzene (30.0 g, 159 mmol) in concentrated sulfuric acid (100 mL), cool to about −5° C., and treat dropwise with nitric acid (11.00 mL, 174 mmol) over 20 minutes. Allow reaction mixture to warm to RT and stir for 30 min. Pour onto crushed ice with stiffing and partition with tert-butyl methyl ether (MTBE) (200 mL). Separate the aqueous layer and extract with MTBE (2×50 mL). Combine organic layers, dry and concentrate under reduced pressure to provide 1-bromo-4-fluoro-2-methyl-5-nitrobenzene as an orange-colored viscous oil (39.0 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
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Citations

For This Compound
3
Citations
JR Henry, MD Kaufman, SB Peng, YM Ahn… - 2015 - ACS Publications
… reduced pressure to provide 1-bromo-4-fluoro-2-methyl-5-nitrobenzene as an orange-colored viscous oil (39.0 g). Combine crude 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (32.4 g, …
Number of citations: 87 pubs.acs.org
CN Kona, R Oku, S Nakamura, M Miura, K Hirano… - Chem, 2023 - cell.com
Haloarenes have been an important class of chemicals in the modern organic chemistry field because the halide functionality offers numerous possible transformations. Classical …
Number of citations: 2 www.cell.com
AJA Woolford, JE Pero, S Aravapalli… - Journal of Medicinal …, 2016 - ACS Publications
… A palladium-catalyzed cross-coupling reaction between 2-methylphenylboronic acid and 1-bromo-4-fluoro-2-methyl-5-nitrobenzene gave bis-aryl 21 in high yield. Treatment of bis-aryl …
Number of citations: 22 pubs.acs.org

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